N-(4-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-3-7-17-21-22-19(24(17)23-12-5-6-13-23)27-14-18(25)20-15-8-10-16(11-9-15)26-4-2/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZMQFQGCDUPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. Its unique structure combines an ethoxyphenyl group with a pyrrole and triazole moiety, contributing to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 385.49 g/mol. The compound exhibits a purity level typically around 95% and is synthesized through various chemical processes involving specific reaction conditions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that triazole derivatives often act by inhibiting enzymes involved in critical metabolic pathways, particularly those related to fungal and cancer cell proliferation. For instance, triazoles are known to inhibit cytochrome P450-dependent enzymes such as lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi .
Antifungal Activity
This compound has shown promising antifungal properties. The presence of the triazole ring enhances its efficacy against various fungal pathogens by disrupting their membrane integrity and inhibiting ergosterol synthesis. Studies have demonstrated that compounds with similar structures exhibit broad-spectrum antifungal activity against species such as Candida albicans and Aspergillus spp. .
Anticancer Potential
In addition to antifungal properties, this compound may possess anticancer activity. Research on related triazole derivatives has indicated their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
Several studies have evaluated the biological effects of triazole derivatives similar to this compound:
- Study on Antifungal Activity : A study published in PubMed Central reported the synthesis and evaluation of various 1,2,4-triazole derivatives for antifungal activity. Among these compounds, some exhibited significant inhibition against Candida species, suggesting a potential therapeutic application for treating fungal infections .
- Anticancer Research : Another investigation highlighted the anticancer effects of mercapto-substituted 1,2,4-triazoles in vitro. The results demonstrated that these compounds could effectively inhibit cancer cell proliferation and induce apoptosis through oxidative stress mechanisms .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Triazole Derivatives with Varied Substituents
A critical comparison can be made with 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (). These compounds share the sulfanyl-acetamide and triazole backbone but differ in substituents:
- Triazole Position 4: Amino group vs. pyrrole in the target compound.
- Triazole Position 5 : Furan-2-yl vs. propyl group.
- Biological Activity: The furan derivatives exhibit anti-exudative activity in rat models (67% yield, m.p. 117–118°C), suggesting that the amino group at position 4 may favor this activity.
Halogen-Substituted Analogs
The compound N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () features halogenated aryl groups and a 4-methylphenyl substituent on the triazole. Key differences include:
- Aryl Group : Bromo- and difluorophenyl substituents vs. 4-ethoxyphenyl. Halogens may enhance binding affinity to hydrophobic enzyme pockets.
- Triazole Position 4: 4-Methylphenyl vs. pyrrole.
Pyrazole-Based Derivatives
The pyrazole-containing compound 4 from (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide diverges in heterocyclic core but shares the acetamide and sulfur-linked pharmacophore. Key contrasts:
Physicochemical and Pharmacological Data
The table below summarizes available data for select analogs:
Key Observations :
- Substituent Effects : Pyrrole and furan groups at R4 influence aromatic interactions, while halogenated aryl groups enhance hydrophobicity.
- Synthesis Efficiency: The furan derivative achieves 67% yield, suggesting that amino groups at R4 may streamline synthesis compared to pyrrole modifications .
- Activity Gaps : The target compound’s biological data remain unreported, emphasizing the need for empirical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
